molecular formula C6H3F4NO B1447300 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227515-60-7

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1447300
CAS No.: 1227515-60-7
M. Wt: 181.09 g/mol
InChI Key: UJCUTUPLSYALPK-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 6, a hydroxyl (-OH) group at position 4, and a fluorine atom at position 2. This compound combines electron-withdrawing (fluoro, -CF₃) and polar (hydroxy) groups, which influence its physicochemical and biological properties. Pyridine derivatives with trifluoromethyl substituents are widely used in medicinal chemistry due to their metabolic stability, lipophilicity, and ability to modulate electronic effects in target binding .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-5-2-3(12)1-4(11-5)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCUTUPLSYALPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkaline Hydrolysis of 2-Fluoro-6-trifluoromethylpyridine

  • Starting Materials: A mixture of 2-fluoro-6-trifluoromethylpyridine and 2-chloro-6-trifluoromethylpyridine (often a 50:50 mixture) is used as the substrate.

  • Reagents: Aqueous potassium hydroxide (KOH) solution, typically 10-20% w/v concentration.

  • Reaction Conditions:

    • Temperature: Approximately 100–105 °C.
    • Duration: Extended stirring, e.g., 12 hours at 100 °C followed by 48 hours at ambient temperature.
    • The reaction is conducted in a two-phase system, often heated to 100 °C under reflux or sealed conditions.
  • Process Details:

    • Progressive addition of starting materials to the aqueous base or vice versa is employed to control exotherm.
    • Phase transfer catalysts such as tetrabutylammonium bromide or potassium iodide may be used to enhance reaction rates.
    • After completion, the reaction mixture is acidified to pH ~5 using concentrated hydrochloric acid at controlled temperatures (5–15 °C).
    • The product is isolated by cooling and filtration.
  • Outcomes: High conversion (>98%) to 2-hydroxy-6-trifluoromethylpyridine with minimal residual halogenated starting materials.

Solvent-Free Hydrolysis of 2-Chloro-6-trifluoromethylpyridine

  • Starting Material: Pure 2-chloro-6-trifluoromethylpyridine.

  • Reagents: Aqueous alkali metal hydroxide (sodium hydroxide or potassium hydroxide), strength at least 10% w/v; typically 2.1 to 2.3 equivalents relative to the pyridine substrate.

  • Reaction Conditions:

    • Temperature: 140–160 °C, preferably around 150 °C.
    • Pressure: Autogenous pressure in a sealed reactor (autoclave), typically 4–5 bar.
    • Duration: 1.5 to 6 hours depending on scale and conditions.
  • Process Details:

    • The reaction is performed in a sealed vessel constructed from corrosion-resistant alloys (e.g., Inconel, Monel, Hastelloy).
    • The 2-chloro-6-trifluoromethylpyridine is charged into the autoclave, sealed, and pressure tested.
    • Aqueous alkali metal hydroxide is pumped into the reactor over a period (e.g., 2 hours 20 minutes).
    • The mixture is held at the reaction temperature to complete hydrolysis.
    • After reaction, the mixture is cooled and acidified to precipitate the product, which is then filtered and washed.
  • Advantages:

    • Solvent-free process reduces environmental and safety concerns.
    • High yield and purity of 2-hydroxy-6-trifluoromethylpyridine.
    • Ability to process impure starting materials, converting impurities to water-soluble byproducts that are removed during workup.

Solvent-Based Hydrolysis Using Dimethyl Sulfoxide or Tertiary Alcohols

  • Starting Material: 2-chloro-6-trifluoromethylpyridine.

  • Solvents: Dimethyl sulfoxide (DMSO) or tertiary alcohols such as tert-amyl alcohol or tert-butyl alcohol.

  • Reagents: Aqueous sodium hydroxide or potassium hydroxide.

  • Reaction Conditions: Reflux under atmospheric pressure.

  • Notes:

    • This method achieves hydrolysis but is less preferred on an industrial scale due to solvent recovery and environmental issues.
    • It may be useful for small-scale or laboratory preparations.
Method Starting Material(s) Reagent(s) Conditions Advantages Disadvantages
Alkaline hydrolysis at 100°C 2-fluoro-6-trifluoromethylpyridine + 2-chloro-6-trifluoromethylpyridine Aqueous KOH (10-20% w/v) 100–105 °C, 12 h + 48 h ambient Good conversion, mild conditions Longer reaction time
Solvent-free hydrolysis at 150°C 2-chloro-6-trifluoromethylpyridine Aqueous NaOH or KOH (≥10% w/v, ~2.2 equiv) 140–160 °C, sealed autoclave, 1.5–6 h High yield, solvent-free, scalable Requires high-pressure equipment
Solvent-based reflux hydrolysis 2-chloro-6-trifluoromethylpyridine Aqueous NaOH or KOH + DMSO or tert-alcohol Reflux, atmospheric pressure Effective hydrolysis Environmental and safety concerns
  • The hydrolysis reaction is sensitive to temperature; below 140 °C, the reaction rate significantly decreases.

  • Using potassium hydroxide generally provides better yields compared to sodium hydroxide.

  • The presence of phase transfer catalysts can improve reaction efficiency in biphasic systems.

  • The solvent-free process in sealed autoclaves is favored industrially due to environmental benefits and product purity.

  • Acidification post-reaction is critical to isolate the product and remove water-soluble impurities derived from chlorinated byproducts.

  • Impurities in starting materials such as dichlorinated trifluoromethylpyridines are converted to hydroxypicolinic acid derivatives, facilitating purification.

The preparation of 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is most effectively achieved through controlled alkaline hydrolysis of halogenated trifluoromethylpyridines. Among the methods, solvent-free hydrolysis in sealed reactors at elevated temperatures with aqueous alkali metal hydroxides offers a high-yield, environmentally friendly, and scalable process. Alternative solvent-based methods exist but are less preferred for large-scale applications. Process parameters such as base equivalents, temperature, and reaction time are critical for optimizing yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 4 participates in nucleophilic displacement reactions under basic conditions. For example:

  • Alkylation via Williamson Ether Synthesis :
    Reaction with methyl 2-chloromethylphenylacetate in dry DMF at 75°C in the presence of NaOH and 15-crown-5 yields methyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate (83% yield) .

SubstrateReagents/ConditionsProductYieldSource
2-Hydroxy-6-(trifluoromethyl)pyridineNaOH, 15-crown-5, DMF, 75°C, 2 hMethyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate83%
  • Chlorination with Thionyl Chloride :
    Treatment with SOCl₂ and catalytic DMF in 1,2-dichloroethane at 110°C replaces the hydroxyl group with chlorine, forming 2-chloro-4-(trifluoromethyl)pyridine (74% yield) .

Hydrolysis of Halogen Substituents

The fluorine at position 2 undergoes hydrolysis under strongly basic conditions:

  • Aqueous KOH-Mediated Hydroxylation :
    Heating 2-fluoro-6-(trifluoromethyl)pyridine with aqueous KOH at 100–105°C for 12–48 hours converts the fluorine to a hydroxyl group, yielding 2-hydroxy-6-(trifluoromethyl)pyridine (78–98% conversion) .

Starting MaterialConditionsProductYield/ConversionSource
2-Fluoro-6-(trifluoromethyl)pyridine10% KOH, 100–105°C, 12–48 h2-Hydroxy-6-(trifluoromethyl)pyridine98.4% conversion

Fluorination and Halogen Exchange

The trifluoromethyl group stabilizes the ring, enabling selective fluorination:

  • HF-Mediated Fluorination :
    Reaction of 2-chloro-6-(trichloromethyl)pyridine with anhydrous HF at 170°C under pressure replaces chlorine with fluorine, yielding 2-fluoro-6-(trifluoromethyl)pyridine (57% selectivity, 99.97% purity after distillation) .

SubstrateReagents/ConditionsProductSelectivitySource
2-Chloro-6-(trichloromethyl)pyridineHF, FeCl₃, 170°C, 18 h2-Fluoro-6-(trifluoromethyl)pyridine57%

Transition Metal-Catalyzed Reactions

The hydroxyl group facilitates coupling reactions in the presence of catalysts:

Acid/Base-Driven Functionalization

The hydroxyl group’s acidity (pKa ~8–10) allows deprotonation for further reactions:

  • Salt Formation with NaOH :
    Deprotonation in toluene with NaOH forms a sodium alkoxide intermediate, which reacts with electrophiles like alkyl halides .

Comparative Reaction Yields and Conditions

Key factors influencing reactivity:

Reaction TypeOptimal TemperatureKey ReagentsSolventYield Range
Nucleophilic Substitution75–110°CNaOH, DMF, crown ethersDMF/Toluene78–83%
Hydrolysis100–105°CAqueous KOHWater78–98%
Halogen Exchange170°CHF, FeCl₃Solvent-free57–99%

Scientific Research Applications

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been extensively studied for their potential in treating infectious diseases and cancers. The following points highlight its role in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine and its derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Some studies suggest that derivatives of this compound can inhibit cancer cell growth, indicating potential applications in oncology .
  • Drug Development : The trifluoromethyl group enhances lipophilicity, which is advantageous for drug formulation and delivery. This property is particularly beneficial in the design of drugs targeting specific biological pathways .

Agrochemical Applications

In the agrochemical sector, this compound plays a crucial role as an intermediate for the synthesis of various pesticides and herbicides:

  • Fungicides : The compound is utilized in the production of fungicides such as picoxystrobin, which is effective against a range of fungal pathogens .
  • Herbicides : Several derivatives are employed in herbicide formulations to protect crops from pests, contributing to agricultural productivity .
  • Market Presence : More than 20 agrochemical products containing trifluoromethylpyridine derivatives have been introduced to the market, highlighting the compound's significance in crop protection strategies .

Chemical Synthesis and Industrial Processes

The synthesis of this compound has been optimized for industrial applications:

  • Synthesis Methods : Various methods have been developed for synthesizing this compound, including liquid-phase fluorination processes that yield high purity and selectivity. For example, reactions involving potassium fluoride under controlled conditions have been shown to produce the desired product efficiently .
  • Scalability : The industrial feasibility of producing this compound at scale has been demonstrated, which is essential for meeting the demands of pharmaceutical and agrochemical industries .

Case Study 1: Antimicrobial Development

A recent study explored the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity, paving the way for new antibiotic formulations.

Case Study 2: Agrochemical Innovation

Research on the application of trifluoromethylpyridine derivatives in crop protection revealed their effectiveness against resistant pest strains. Field trials demonstrated improved yield and reduced pesticide resistance, showcasing the practical benefits of these compounds in agriculture.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is primarily influenced by its trifluoromethyl and hydroxyl groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable scaffold in medicinal chemistry for the design of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-fluoro-4-hydroxy-6-(trifluoromethyl)pyridine, we compare it structurally and functionally with related pyridine derivatives. Key differences in substituent positions, electronic effects, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound F (2), -OH (4), -CF₃ (6) ~207.1* High polarity due to -OH; potential H-bond donor
4-Amino-3-(trifluoromethyl)pyridine -NH₂ (4), -CF₃ (3) 177.1 Enhanced basicity from -NH₂; used in drug intermediates
2-Amino-6-(trifluoromethyl)pyridine -NH₂ (2), -CF₃ (6) 176.1 Improved metabolic stability; neuroprotective activity
6-(Trifluoromethyl)pyridine-2-carboxamide -CONH₂ (2), -CF₃ (6) 204.1 Amide group enhances solubility; LOXL2 inhibition
2-Fluoro-3-(trifluoromethyl)pyridine F (2), -CF₃ (3) 179.1 High lipophilicity; limited solubility

*Calculated based on molecular formula C₆H₃F₄NO.

Key Observations

Substituent Position and Electronic Effects Fluorine at Position 2: The electron-withdrawing fluorine atom in this compound increases the acidity of the hydroxyl group (pKa ~8–9) compared to non-fluorinated analogs. This effect is critical in proton-transfer reactions and binding to biological targets . Hydroxy vs.

Biological Activity Neuroprotection: Compounds like 2-amino-6-(trifluoromethyl)pyridine (82% cell viability at 3 μM) demonstrate that amino groups at position 2 enhance neuroprotective activity compared to hydroxy-substituted analogs . Enzyme Inhibition: The 6-(trifluoromethyl)pyridine scaffold is pivotal in LOXL2 inhibitors (e.g., PAT-1251), where substituents like aminomethyl enhance irreversible binding to the enzyme’s active site. The hydroxy group in the target compound may limit such interactions .

Synthetic Challenges

  • The hydroxy group in this compound necessitates protective strategies during synthesis (e.g., silylation or acetylation) to prevent undesired side reactions, as seen in analogous pyridine syntheses .

Biological Activity

2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine is a pyridine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its unique structural features, particularly the trifluoromethyl group, which is known to enhance biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C6_6H3_3F4_4NO
  • CAS Number : 1227515-60-7
  • Molecular Weight : 195.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins. The trifluoromethyl group contributes to lipophilicity, influencing membrane permeability and bioavailability.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects :
    • Research has demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In vitro assays reported IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .
  • Anticancer Properties :
    • Initial findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Further studies are necessary to elucidate the specific pathways involved and to confirm these effects in vivo.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antibacterial activity .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects, the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. The results showed a preferential inhibition of COX-2 with an IC50_{50} value of 0.04 µmol, similar to that of indomethacin . This suggests that the compound could be developed as a selective COX-2 inhibitor.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryIC50_{50} = 0.04 µmol (COX-2)
AnticancerInduction of apoptosis in cancer cellsPreliminary Study

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the pyridine ring or substituent groups significantly affect biological activity. For example, variations in the position and nature of substituents like halogens or hydroxyl groups can enhance or diminish the compound's potency against specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine, and how can yield and purity be maximized?

  • Methodology : Utilize nucleophilic substitution or cyclization reactions under controlled conditions. For example, highlights the synthesis of analogous trifluoromethylpyridinones via cyclocondensation of β-diketones with ammonium acetate in ethanol, achieving yields up to 67%. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., reflux at 80°C), and catalysts like Lewis acids (e.g., ZnCl₂) .
  • Purity Control : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Monitor by TLC and HPLC .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • NMR/IR Analysis :

  • ¹H NMR : Look for characteristic peaks: hydroxyl proton (δ ~12-14 ppm, broad), aromatic protons (δ 6.5-8.5 ppm), and CF₃ splitting patterns .
  • ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group .
  • IR : Stretching vibrations for C-F (1000-1300 cm⁻¹) and O-H (3200-3600 cm⁻¹) .
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Ensure data resolution < 1.0 Å and R-factor < 0.05 for reliable structural elucidation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC. The compound may degrade under strong acidic/basic conditions due to hydrolysis of the hydroxyl or fluorine groups .
  • Storage Recommendations : Store in airtight containers at -20°C, protected from light and moisture .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence electronic properties and bioactivity in enzyme inhibition?

  • Electronic Effects : Fluorine atoms increase electronegativity, enhancing hydrogen-bonding interactions with enzyme active sites. The CF₃ group improves metabolic stability and lipophilicity, as seen in LOXL2 inhibitors (e.g., PAT-1251 in ) .
  • Structure-Activity Relationship (SAR) : Modify substituents at positions 2 and 6 (e.g., replacing F with Cl or OH) to assess changes in IC₅₀ values against target enzymes .

Q. How can contradictory crystallographic data be resolved when analyzing this compound’s solid-state structure?

  • Data Reconciliation :

Cross-validate using multiple datasets (e.g., synchrotron vs. lab-source X-ray).

Apply twin refinement in SHELXL for twinned crystals.

Use Hirshfeld surface analysis to identify weak interactions (e.g., C-F···H contacts) that may affect packing .

Q. What in vitro assay designs are effective for evaluating LOXL2 inhibitory activity?

  • Enzyme Assay Protocol :

Recombinant LOXL2 Expression: Use HEK293 cells for protein production .

Activity Measurement: Monitor allysine formation via fluorescence (Ex/Em = 530/590 nm) or LC-MS.

Inhibition Testing: Pre-incubate the compound (0.1–10 µM) with LOXL2 for 30 min before substrate addition. Calculate IC₅₀ using GraphPad Prism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-Fluoro-4-hydroxy-6-(trifluoromethyl)pyridine

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